methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furo[3,2-c]pyran ring system, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, including the formation of the furo[3,2-c]pyran ring system and the introduction of the 2-fluorobenzyl group. Common synthetic routes may involve:
Formation of the Furo[3,2-c]pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using 2-fluorobenzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the biological activities of furo[3,2-c]pyran derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- 3-Benzyl-7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one
Uniqueness
Methyl 3-{3-[(2-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to its specific structural features, including the furo[3,2-c]pyran ring system and the presence of the 2-fluorobenzyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H19FO6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-[3-[(2-fluorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C23H19FO6/c1-13-10-18-20(22(25)29-13)19(21(30-18)23(26)27-2)14-7-5-8-16(11-14)28-12-15-6-3-4-9-17(15)24/h3-11,19,21H,12H2,1-2H3 |
InChI Key |
LOWGGLVEIXDEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC(=CC=C3)OCC4=CC=CC=C4F)C(=O)O1 |
Origin of Product |
United States |
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